1-(3-chlorophenyl)-4-{2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-2-oxoethyl}-2-piperazinone
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Description
1-(3-chlorophenyl)-4-{2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-2-oxoethyl}-2-piperazinone is a useful research compound. Its molecular formula is C18H24ClN3O3 and its molecular weight is 365.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 365.1506193 g/mol and the complexity rating of the compound is 494. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Characterization
- Studies have focused on the synthesis and characterization of various piperazine and morpholine derivatives, which are crucial in medicinal chemistry due to their potential biological activities. For example, the synthesis and spectroscopic characterization of Co(III) complexes with morpholine and piperidine demonstrate the versatility of these structural motifs in coordination chemistry and potential applications in catalysis and materials science (Amirnasr et al., 2001).
Biological Activities
- Compounds containing morpholine and piperazine moieties have been investigated for their antimicrobial activities. For instance, novel dihydropyrimidinone derivatives containing piperazine/morpholine moieties were synthesized and evaluated for their potential biological activities, highlighting the interest in such compounds for developing new therapeutic agents (Bhat et al., 2018).
Corrosion Inhibition
- Research has also explored the application of morpholine and piperazine derivatives as corrosion inhibitors, indicating their practical importance in industrial applications. A study on morpholine and piperazine-based carboxamide derivatives as corrosion inhibitors of mild steel in HCl medium provides insights into the mechanisms of corrosion inhibition and the potential of these compounds to protect metal surfaces (Nnaji et al., 2017).
Drug Development
- The structural motifs of morpholine and piperazine are often incorporated into drug molecules to modulate their pharmacokinetic and pharmacodynamic properties. Research on the synthesis and bioactivities of halogen-bearing phenolic chalcones and their corresponding bis Mannich bases, which include compounds with piperidine, morpholine, and N-methyl piperazine, illustrates the ongoing efforts to develop new drugs with improved efficacy and selectivity (Yamali et al., 2016).
Properties
IUPAC Name |
1-(3-chlorophenyl)-4-[2-[(2S,6R)-2,6-dimethylmorpholin-4-yl]-2-oxoethyl]piperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24ClN3O3/c1-13-9-21(10-14(2)25-13)17(23)11-20-6-7-22(18(24)12-20)16-5-3-4-15(19)8-16/h3-5,8,13-14H,6-7,9-12H2,1-2H3/t13-,14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXQONAXBQWMSQK-OKILXGFUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)CN2CCN(C(=O)C2)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](O1)C)C(=O)CN2CCN(C(=O)C2)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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